molecular formula C20H24N2O5 B11090955 2,2,6,6-Tetramethyl-1-[(pyridin-4-ylcarbonyl)oxy]piperidin-4-yl furan-2-carboxylate

2,2,6,6-Tetramethyl-1-[(pyridin-4-ylcarbonyl)oxy]piperidin-4-yl furan-2-carboxylate

Cat. No.: B11090955
M. Wt: 372.4 g/mol
InChI Key: FKZINRPWLOVHKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-FURYLCARBONYL)OXY]-2,2,6,6-TETRAMETHYLPIPERIDINO ISONICOTINATE is an organic compound that features a unique combination of functional groups, including a furan ring, a piperidine ring, and an isonicotinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-FURYLCARBONYL)OXY]-2,2,6,6-TETRAMETHYLPIPERIDINO ISONICOTINATE typically involves the reaction of 2-furylcarbonyl chloride with 2,2,6,6-tetramethylpiperidine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then reacted with isonicotinic acid to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(2-FURYLCARBONYL)OXY]-2,2,6,6-TETRAMETHYLPIPERIDINO ISONICOTINATE undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The carbonyl group can be reduced to form corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(2-FURYLCARBONYL)OXY]-2,2,6,6-TETRAMETHYLPIPERIDINO ISONICOTINATE has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a stabilizer in polymer chemistry.

Mechanism of Action

The mechanism of action of 4-[(2-FURYLCARBONYL)OXY]-2,2,6,6-TETRAMETHYLPIPERIDINO ISONICOTINATE involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its bioactive effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with DNA and proteins, leading to its anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2,2,6,6-tetramethylpiperidinooxy: A related compound with similar structural features but different functional groups.

    2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): Another related compound known for its use as a radical scavenger and oxidation catalyst.

Uniqueness

4-[(2-FURYLCARBONYL)OXY]-2,2,6,6-TETRAMETHYLPIPERIDINO ISONICOTINATE is unique due to its combination of a furan ring, a piperidine ring, and an isonicotinate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H24N2O5

Molecular Weight

372.4 g/mol

IUPAC Name

[4-(furan-2-carbonyloxy)-2,2,6,6-tetramethylpiperidin-1-yl] pyridine-4-carboxylate

InChI

InChI=1S/C20H24N2O5/c1-19(2)12-15(26-18(24)16-6-5-11-25-16)13-20(3,4)22(19)27-17(23)14-7-9-21-10-8-14/h5-11,15H,12-13H2,1-4H3

InChI Key

FKZINRPWLOVHKV-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1OC(=O)C2=CC=NC=C2)(C)C)OC(=O)C3=CC=CO3)C

Origin of Product

United States

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